molecular formula C17H26ClN B127822 シブトラミン CAS No. 106650-56-0

シブトラミン

カタログ番号: B127822
CAS番号: 106650-56-0
分子量: 279.8 g/mol
InChIキー: UNAANXDKBXWMLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シブトラミンは、主に肥満の治療のための食欲抑制剤として使用されていた中枢作用性刺激剤です。これは、三環系抗うつ剤と同様に、セロトニン-ノルエピネフリン再取り込み阻害剤として機能します。 シブトラミンは、多くの市場から心臓血管のリスクに関する懸念から撤回される前に、メリディアやレデュクチルなどの様々なブランド名で販売されていました .

2. 製法

合成経路と反応条件: シブトラミンの合成は、一般的に、1-(4-クロロフェニル)シクロブタンカルボニトリルと2-メチル-2-ブタノールを、水素化ナトリウムなどの強塩基の存在下で反応させることから始まります。 この反応により中間体が生成され、次に水素化リチウムアルミニウムを使用して還元され、シブトラミンが得られます .

工業的製造方法: シブトラミンの工業的製造は、同様の合成経路をより大規模に行います。 このプロセスには、再結晶やクロマトグラフィーなどの厳格な精製工程が含まれ、最終製品の純度が保証されます .

反応の種類:

一般的な試薬と条件:

主な生成物:

4. 科学研究における用途

作用機序

シブトラミンは、神経シナプスにおいて、ノルエピネフリン、セロトニン、そしてより少ない程度でドーパミンの再取り込みを阻害することによって効果を発揮します。この阻害は、シナプス間隙におけるこれらの神経伝達物質のレベルを上昇させ、満腹感を促進し、食欲を抑制します。 主要な代謝産物であるM1とM2も活性があり、全体的な薬理作用に寄与しています .

類似化合物:

比較:

シブトラミンの独特の作用機序とその神経伝達物質レベルに対する強力な効果は、他の体重減量薬とは異なりますが、心臓血管のリスクのためにその使用が制限されています。

科学的研究の応用

生化学分析

Biochemical Properties

Sibutramine interacts with various enzymes and proteins in the body. It primarily inhibits the reuptake of serotonin and noradrenaline, and to a lesser extent, dopamine . This interaction alters the balance of these neurotransmitters in the brain, which can affect mood and appetite.

Cellular Effects

Sibutramine has been shown to have effects on various types of cells and cellular processes. For example, in a study on rat salivary glands, sibutramine was found to decrease the acinar area and increase the stromal area in the parotid gland . It also increased oxidative damage to lipids .

Molecular Mechanism

The molecular mechanism of action of sibutramine involves the inhibition of the reuptake of serotonin and noradrenaline, and to a lesser extent, dopamine . This results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sibutramine have been observed to change over time. For instance, in a study on rat salivary glands, sibutramine was administered for 28 days, and it was found that the drug increased oxidative damage to lipids over this period .

Dosage Effects in Animal Models

The effects of sibutramine can vary with different dosages in animal models. In the aforementioned study on rat salivary glands, rats were treated with sibutramine at a dosage of 10 mg/kg/day . The study found that this dosage of sibutramine resulted in significant changes in the salivary glands, including a decrease in the acinar area and an increase in oxidative damage to lipids .

Metabolic Pathways

Sibutramine is involved in various metabolic pathways. It primarily affects the serotonin and noradrenaline pathways by inhibiting the reuptake of these neurotransmitters . This can result in changes in metabolic flux and metabolite levels.

Subcellular Localization

Given its mechanism of action, it is likely that sibutramine is localized in the synaptic cleft where it inhibits the reuptake of serotonin and noradrenaline .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sibutramine typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with 2-methyl-2-butanol in the presence of a strong base such as sodium hydride. This reaction produces the intermediate, which is then reduced using lithium aluminum hydride to yield sibutramine .

Industrial Production Methods: Industrial production of sibutramine involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

Comparison:

Sibutramine’s unique mechanism of action and its potent effects on neurotransmitter levels distinguish it from other weight loss medications, though its cardiovascular risks have limited its use.

生物活性

Sibutramine is a pharmacological agent primarily used for weight management. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and has been extensively studied for its biological effects, particularly in obesity treatment. This article explores the biological activity of sibutramine, including its mechanisms of action, efficacy in weight loss, side effects, and implications for cardiovascular health.

Sibutramine's efficacy in promoting weight loss is attributed to its dual action on serotonin and norepinephrine pathways. The compound is metabolized into two active metabolites, which enhance satiety and increase energy expenditure by stimulating thermogenesis. This results in:

  • Increased Satiety : Sibutramine enhances the feeling of fullness, thereby reducing food intake.
  • Enhanced Thermogenesis : It stimulates sympathetic nervous activity, particularly in brown adipose tissue, leading to increased calorie burning.

The pharmacological profile indicates that sibutramine influences both appetite control and metabolic rate, making it effective for weight management .

Efficacy in Weight Loss

Clinical trials have demonstrated that sibutramine significantly aids weight loss compared to placebo. A systematic review of multiple studies indicates:

  • Weight Loss Achievements : Patients treated with sibutramine experienced an average weight loss of up to 11% below baseline over 18 months. In controlled studies, significant reductions in body mass index (BMI) were observed .
  • Long-term Effects : In a large-scale study involving 98,774 patients, 92.5% achieved clinically significant weight reduction (≥5%) after long-term treatment .

Table 1: Summary of Clinical Findings on Sibutramine

Study ReferenceSample SizeDurationWeight Loss (kg)Binge Eating Reduction (%)Adverse Effects
30424 weeks4.358.7Dry mouth, constipation
203Variable-7.4SignificantHeadache, dizziness
98,774Long-termSignificant (>5%)N/AMild adverse effects

Side Effects and Safety Profile

Despite its efficacy, sibutramine has been associated with various side effects. The most commonly reported include:

  • Gastrointestinal Issues : Dry mouth and constipation are prevalent among users.
  • Cardiovascular Concerns : Sibutramine has been linked to increased heart rate and blood pressure. Studies have shown that it can elevate systolic blood pressure by approximately 51 mmHg and increase heart rate by about 76 beats per minute at higher doses .
  • Withdrawal from Market : Due to concerns over cardiovascular risks, sibutramine was withdrawn from the market in many countries in 2010.

Case Studies and Research Findings

Several case studies highlight the impact of sibutramine on both weight management and psychological factors associated with eating disorders:

  • Binge Eating Disorder : A study involving patients with binge eating disorder found that those treated with sibutramine showed a significant reduction in binge frequency and associated psychopathology compared to placebo .
  • Long-term Efficacy : In a longitudinal study, participants maintained significant weight loss over extended periods when combined with lifestyle changes such as diet and exercise .

Table 2: Case Study Outcomes

Case Study ReferenceConditionTreatment DurationWeight Loss (%)Psychological Impact
Binge Eating Disorder24 weeks-7.4Reduced binge episodes
ObesityLong-term≥5%Improved quality of life

特性

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAANXDKBXWMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84485-00-7 (hydrochloride)
Record name Sibutramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023578
Record name Sibutramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sibutramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.40e-04 g/L
Record name Sibutramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sibutramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sibutramine produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse. By inhibiting the reuptake of these neurotransmitters, sibutramine promotes a sense of satiety and decrease in appetite, thereby reducing food intake. Data from animal studies also suggest that sibutramine may also increase energy expenditure through thermogenic effects in both the basal and fed states, but this has not been confirmed in humans. Sibutramine and its major pharmacologically active metabolites (M1 and M2) do not act via release of monoamines., The anorectic effects of sibutramine are principally due to its primary and secondary amine metabolites that inhibit reuptake (but do not cause release) of serotonin, norepinephrine, and, to a lesser extent, dopamine at the neuronal synapse, thus promoting a sense of satiety. Results of animal studies suggest that sibutramine also may increase energy expenditure through thermogenic effects. However, this has not been confirmed in humans to date., In order to clarify the mechanism underlying the anti-obesity effects of sibutramine, we examined the effects of sibutramine on extracellular levels of dopamine and 5-hydroxytryptamine (5-HT) through microdialysis in the striatum in unanesthetized and freely moving rats. Sibutramine (5 mg/kg, oral administration (po)) increased extracellular dopamine and 5-HT levels in rat striatum. The tricyclic antidepressant dosulepin (80 mg/kg, po or 1 uM perfusion through the striatal probe) increased 5-HT levels only. Sibutramine-induced dopamine release was antagonized by perfusion of tetrodotoxin (1 uM) through the microdialysis probe in the striatum. However, sibutramine-induced dopamine release was not inhibited by prazosin (1 mg/kg, intraperitoneal injection (ip)), a suppressor of serotonergic activity in the striatum via blockade of alpha(1)-adrenoceptors, or perfusion with nomifensine (1 uM), an inhibitor of dopamine re-uptake. These results suggest that sibutramine increases dopamine levels in the striatum by exocytotic release and not by a carrier-mediated mechanism, Sibutramine is a noradrenaline and 5-hydroxytryptamine reuptake inhibitor which causes weight loss in laboratory rodents via effects on both food intake and metabolic rate. Sibutramine's effects are predominantly mediated by two pharmacologically-active metabolites (its primary and secondary amines). Sibutramine and its active metabolites do not cause the release of monoamine neurotransmitters and do not have affinity for their receptors. Sibutramine dose-dependently inhibits 24 hr food intake in rats by enhancing the natural physiological process of satiety. Sibutramine also stimulates thermogenesis in rats, producing sustained (> 6 hr) increases in oxygen consumption of up to 30%. The thermogenic effect of sibutramine results from central activation of efferent sympathetic activity which, in turn, involves activation of beta 3-adrenoceptors. Sympathetic stimulation of brown adipose tissue via beta 3-adrenoceptors is thought to be the cause of the large, 18 fold increase in brown adipose tissue glucose utilization induced by sibutramine. These dual effects of sibutramine on food intake and thermogenesis explain its anti-obesity effect in animals.
Record name Sibutramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SIBUTRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

106650-56-0
Record name Sibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106650-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sibutramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sibutramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sibutramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5EC51866
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SIBUTRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sibutramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191-192 °C, 191 - 192 °C
Record name Sibutramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sibutramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet, a thermometer probe and rubber septum, was charged 1-(4-chloro-phenyl)-cyclobutanecarbonitrile (CCBC) (8.0 g, 41.9 mmol (96%)) and CuBr (0.12 g, 2%). After purging the flask with argon for 10 min, MTBE (15 mL) and iBuMgCl (68 mL, 0.61 mol in MTBE) were added and the reaction mixture was refluxed for 4–6 h. The reaction was monitored on HPLC for the disappearance of CCBC. The reaction mixture was cooled to ambient temperature and added drop-wise to the solution of (2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide (15.0 g, 42 mmol) in THF (100 mL) in a 500 mL round-bottomed flask at −78° C. The reaction mixture was stirred for 4 h and warmed up to 10° C. under stirring. The reaction was monitored on TLC for the disappearance of 1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine. Then the reaction mixture was cooled to 0° C. and aqueous ammonium acetate (30%, 50 mL) was added, follows by MTBE (200 mL) and warmed up to ambient temperature. The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL) and polish filtered through two layers of filter paper. After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4 were added and the mixture was stirred at ambient temperature for 1 h and cooled to −45° C. NaBH4 (6.4 g, 168 mmol) was added in one portion and the mixture was stirred for 6 h and warmed up to −20° C. and the reaction was monitored on TLC for the disappearance of starting material. To the reaction mixture was slowly added aqueous HCl dissolved in MeOH (60 mL, 4M) and the mixture was warmed to ambient temperature and stirred for 3 h. After the mixture was cooled to 0° C., NaOH (5 M) was added slowly to pH ˜12 for the solution, the mixture was diluted with toluene (200 mL), and was distilled under reduced pressure to remove the low boiling point solvents. The organic phases were allowed to separate for 20 min and the organic phase was washed twice with aqueous NaCl (50 mL, 20%). The mixture was heated to 60–70° C. and D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly. The mixture was distilled under azeotropic condition until the internal temperature reached >95° C. The mixture was then cooled to ambient temperature and stirred for 1 h. The slurry formed was filtered and the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL) and dried at 45° C. for 24 h under reduced pressure to afford the (R)-DDMS.D-TA with 85% yield and 70% ee.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
68 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
8 g
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr
Quantity
0.12 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
Quantity
15 g
Type
reactant
Reaction Step Eight
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
50 mL
Type
reactant
Reaction Step Ten
Name
Quantity
6.4 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Yield
85%

Synthesis routes and methods II

Procedure details

12.3 g of racemic sibutramine was dissolved in 85 ml of ethyl acetate, L-DBTA dissolved in 85 ml of ethyl acetate was added thereto. The reaction mixture was heated under reflux, cooled to room temperature and then filtered to obtain crystals (ee: about 85%). And then, the crystals were suspended in 220 ml of ethyl acetate, and heated under reflux to obtain solids. The solids were recrystallized from 450 ml of isopropyl alcohol to obtain L-DBTA salt of (−)-sibutramine (ee: ≧99.3%). The L-DBTA salt of (−)-sibutramine was neutralized with saturated sodium bicarbonate, and then extracted with chloroform to obtain (−)-sibutramine free base.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
L-DBTA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sibutramine
Reactant of Route 2
Sibutramine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sibutramine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sibutramine
Reactant of Route 5
Reactant of Route 5
Sibutramine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sibutramine
Customer
Q & A

Q1: What is the primary mechanism of action of Sibutramine?

A1: Sibutramine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). [] Its primary and secondary amine metabolites, resulting from metabolism in the body, are pharmacologically active. They inhibit the reuptake of serotonin (5-hydroxytryptamine) and norepinephrine in the central nervous system. [, ] This leads to enhanced satiety and increased energy expenditure, contributing to its weight management properties. [, ]

Q2: How does Sibutramine's mechanism differ from other weight-loss drugs?

A2: Unlike amphetamine-like drugs that promote the release of monoamines, Sibutramine enhances monoamine function through reuptake inhibition. [] This distinction makes it unique compared to other weight-reducing drugs that act solely on serotonin or norepinephrine and dopamine release. []

Q3: How does Sibutramine affect energy expenditure?

A3: Sibutramine increases energy expenditure, primarily through thermogenesis. [] This effect is mediated by the synergistic interaction of serotonin and norepinephrine, leading to the selective activation of brown adipose tissue. []

Q4: What is the molecular formula and weight of Sibutramine?

A4: Sibutramine hydrochloride monohydrate, the common form used in research, has the molecular formula C17H26ClN • HCl • H2O and a molecular weight of 357.76 g/mol.

Q5: Does the available research focus on Sibutramine's material compatibility, stability, or catalytic properties?

A5: The provided research primarily focuses on Sibutramine's application as a weight management agent and does not delve into its material compatibility, stability under various conditions, or any catalytic properties it might possess.

Q6: Has computational chemistry been employed in Sibutramine research?

A6: While computational chemistry and modeling can provide valuable insights into drug design and development, the provided research articles do not elaborate on the use of simulations, calculations, or QSAR models specifically related to Sibutramine.

Q7: What is known about the structure-activity relationship of Sibutramine enantiomers?

A7: Research indicates that the (R)-enantiomer of Sibutramine demonstrates a more pronounced anorexic effect compared to the (S)-enantiomer or the racemic (RS)-sibutramine. [] This highlights the importance of chirality in Sibutramine's pharmacological activity.

Q8: Are there formulation strategies to enhance Sibutramine's properties?

A8: Studies have explored formulations to improve Sibutramine's solubility. One study describes a solid dispersion system using a fluid-bed granulator to overcome the low solubility of Sibutramine freebase. [] This formulation exhibited bioequivalence with commercially available Sibutramine hydrochloride in beagle dogs. [] Another study details a powder and granule formulation employing hydroxypropyl methylcellulose, water-soluble sugars, and organic acids to enhance Sibutramine's solubility. []

Q9: Do the provided research articles discuss SHE regulations concerning Sibutramine?

A9: While SHE regulations are critical in pharmaceutical development, the provided research papers primarily focus on Sibutramine's efficacy, safety, and pharmacological properties and do not explicitly address SHE regulations.

Q10: What is the metabolic pathway of Sibutramine?

A10: Sibutramine undergoes extensive first-pass metabolism primarily via CYP2B6 and CYP2C19 enzymes, resulting in two active metabolites: mono-desmethyl Sibutramine (M1) and di-desmethyl Sibutramine (M2). [] These metabolites significantly contribute to Sibutramine's pharmacological activity. [, ]

Q11: How does Clopidogrel impact Sibutramine's pharmacokinetics?

A11: Concomitant administration of Clopidogrel, a CYP2B6 and CYP2C19 inhibitor, significantly alters Sibutramine's pharmacokinetic profile. [] It increases the plasma concentrations and half-life of Sibutramine and M1 while decreasing Sibutramine's apparent oral clearance. [] This interaction highlights the potential for clinically significant drug interactions with Sibutramine.

Q12: Has Sibutramine shown efficacy in treating conditions beyond obesity?

A12: Sibutramine has demonstrated efficacy in treating binge eating disorder, reducing binge eating frequency, weight, and associated psychopathology in a randomized, placebo-controlled study. []

Q13: Does Sibutramine impact cardiovascular parameters?

A13: While Sibutramine demonstrates efficacy in weight loss, research indicates it can influence cardiovascular parameters. Studies show it increases blood pressure and heart rate in some patients, particularly those with preexisting cardiovascular disease. [, , , , , ]

Q14: Are there documented cases of resistance to Sibutramine?

A14: The provided research focuses primarily on Sibutramine's effectiveness and side effects. It does not provide detailed information about resistance mechanisms or cross-resistance with other compounds.

Q15: Does long-term Sibutramine use pose any safety concerns?

A15: Long-term Sibutramine use has been linked to an increased risk of cardiovascular events, specifically nonfatal myocardial infarction and stroke, in patients with pre-existing cardiovascular disease. [, , , ] This led to the withdrawal of Sibutramine from several markets. [, , ]

Q16: Are there specific drug delivery strategies for Sibutramine?

A16: The provided research does not focus on specific drug delivery strategies or targeted therapies using Sibutramine.

Q17: Have biomarkers been identified to predict Sibutramine's efficacy?

A17: The research presented does not delve into specific biomarkers to predict treatment response or monitor potential adverse effects.

Q18: What analytical methods are used to detect Sibutramine in various products?

A18: Several analytical methods are employed for Sibutramine detection and quantification:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with mass spectrometry or diode array detectors, is frequently used to identify and quantify Sibutramine in pharmaceutical formulations and herbal products. [, , ]
  • Thin-Layer Chromatography (TLC): This method, especially when combined with densitometry, can also be used for the qualitative and quantitative analysis of Sibutramine. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive and specific method is used for the identification and quantification of Sibutramine and its metabolites in various matrices. []
  • Ultra Performance Liquid Chromatography - Tandem Mass Spectrometry (UPLC-MS/MS): This method allows for rapid and sensitive detection of Sibutramine and its desmethyl derivatives in slimming foods. []

Q19: Do the research articles discuss the environmental impact of Sibutramine?

A19: The provided research focuses on Sibutramine's application in a clinical setting and does not extend to its environmental impact and degradation.

Q20: Is there information about the validation of these analytical methods?

A20: While the research mentions various analytical techniques used for Sibutramine detection and quantification, it does not elaborate on the specific validation parameters employed for those methods.

Q21: Does Sibutramine elicit an immune response?

A21: The research provided does not offer insights into the immunogenicity of Sibutramine or its potential to trigger immunological responses.

Q22: Does Sibutramine interact with drug transporters or metabolizing enzymes?

A22: Yes, Sibutramine is primarily metabolized by CYP2B6 and CYP2C19 enzymes. [] Co-administration with inhibitors of these enzymes, such as Clopidogrel, can significantly alter Sibutramine's pharmacokinetics. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。